Tert-butyl 2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride
Description
Tert-butyl 2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride is a piperazine derivative characterized by a tert-butyl carbamate group at position 1, a benzyl substituent at position 2, and a methyl group at position 4 of the piperazine ring, with a hydrochloride salt counterion. This compound is widely utilized in medicinal chemistry as an intermediate for synthesizing pharmacologically active molecules, particularly those targeting neurological and cardiovascular systems. Its structural features, including the aromatic benzyl group and steric tert-butyl moiety, influence solubility, stability, and receptor-binding properties .
Properties
Molecular Formula |
C17H27ClN2O2 |
|---|---|
Molecular Weight |
326.9 g/mol |
IUPAC Name |
tert-butyl 2-benzyl-4-methylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-17(2,3)21-16(20)19-11-10-18(4)13-15(19)12-14-8-6-5-7-9-14;/h5-9,15H,10-13H2,1-4H3;1H |
InChI Key |
WERVKGMXGHCVBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CC2=CC=CC=C2)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through various methods, including the reaction of ethylenediamine with dihaloalkanes or the cyclization of amino alcohols.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the piperazine ring.
Addition of the Methyl Group: The methyl group is added through alkylation reactions using methyl halides.
Formation of the Tert-butyl Ester: The tert-butyl ester group is introduced by reacting the piperazine derivative with tert-butyl chloroformate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Common techniques include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the benzyl or methyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides or methyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The benzyl and methyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Table 1: Key Properties of Tert-butyl 2-benzyl-4-methylpiperazine-1-carboxylate Hydrochloride and Analogues
Key Observations:
The 2-methylbenzyl analogue () introduces steric hindrance at the ortho position, which may reduce binding affinity to flat receptor sites compared to the unsubstituted benzyl group in the target compound . The 1-benzylpiperidin-4-yl substituent in adds a bicyclic structure, increasing molecular weight and rigidity, which could affect pharmacokinetics .
Salt Form and Solubility :
- The hydrochloride salt of the target compound improves aqueous solubility compared to free-base analogues (e.g., ), facilitating formulation in polar solvents .
- The dihydrochloride salt in further enhances solubility but may require adjusted stoichiometry in synthetic protocols .
Synthetic Accessibility :
- All compounds utilize Boc-protected piperazine as a starting material. Alkylation with benzyl or substituted benzyl halides (e.g., 2-methylbenzyl bromide in ) is a common strategy .
- The target compound’s synthesis likely follows similar alkylation steps but requires precise control to ensure regioselective substitution at positions 2 and 4 .
Crystallographic and Stability Considerations
- Hydrogen Bonding Patterns : The hydrochloride salt in the target compound promotes hydrogen bonding between the protonated piperazine nitrogen and chloride ions, enhancing crystalline stability. This contrasts with free-base analogues, which may exhibit less predictable crystal packing .
- Graph Set Analysis : Crystals of the hydrochloride salt likely form Dimer (R₂²(8)) motifs due to N–H···Cl interactions, whereas dihydrochloride salts () may adopt extended networks (e.g., C(4) chains ), affecting dissolution rates .
Pharmacological and Industrial Relevance
- Biological Activity : The benzyl group in the target compound is associated with serotonin receptor modulation, while the methyl group at position 4 may reduce metabolic degradation compared to bulkier substituents .
- Industrial Use: The hydrochloride salt is preferred in large-scale synthesis due to its non-hygroscopic nature, unlike the dihydrochloride form in , which may require specialized handling .
Biological Activity
Tert-butyl 2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities and therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a piperazine ring substituted with a tert-butyl group and a benzyl moiety. Its molecular formula is , with a molecular weight of approximately 326.9 g/mol. The structural features contribute to its interaction with various biological targets, enhancing its pharmacological potential.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.
- CNS Stimulation : It has been studied for its potential as a central nervous system stimulant, which may be beneficial in treating neurological disorders.
- Receptor Modulation : The piperazine ring allows for interaction with neurotransmitter receptors, potentially modulating their activity and influencing neurotransmitter dynamics.
The mechanism of action involves the compound's ability to interact with specific molecular targets in the body. The piperazine ring can engage with neurotransmitter receptors in the CNS, leading to alterations in neurotransmitter release and uptake. This interaction is crucial for understanding how the compound can influence physiological processes and develop therapeutic agents targeting specific pathways.
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound could effectively modulate immune responses, particularly through interactions involving PD-1/PD-L1 pathways .
- Synthesis and Evaluation : A comprehensive evaluation of synthetic approaches highlighted the compound's role as an intermediate in drug development, showcasing its versatility in creating derivatives with enhanced biological activity .
- Comparative Analysis : The compound was compared with similar piperazine derivatives to assess differences in biological activity. Notably, modifications to the piperazine structure significantly influenced binding affinity and receptor interactions.
Data Table: Comparative Biological Activities
| Compound Name | Antimicrobial Activity | CNS Stimulant Potential | Receptor Interaction |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| (R)-tert-Butyl 2-benzylpiperazine-1-carboxylate | Moderate | Yes | Moderate |
| (3R,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate | No | No | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
